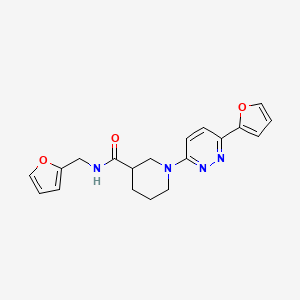

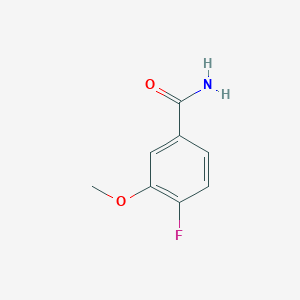

![molecular formula C18H14N2O3S B2825722 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-30-0](/img/structure/B2825722.png)

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidin-4-one, which is a class of compounds known for their biological activity . The presence of the benzofuro and methoxybenzyl groups could potentially enhance its biological activity, but without specific studies on this compound, it’s hard to say for certain.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Similar compounds have shown to participate in various reactions, often involving the opening or closing of the ring structures .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil has led to the development of various compounds, including 3-methylbenzodifuran derivatives, with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesized compounds have opened pathways for further exploration in the development of new therapeutic agents.

Antibacterial and Antifungal Activities

New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antibacterial and antifungal activities. The synthesis of 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their tetrahydrobenzo derivatives demonstrated significant activity against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showcasing their potential as novel antimicrobial agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Antiproliferative Potential

The synthesis of planar benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidine derivatives has indicated the antiproliferative ability against human tumor cell lines, highlighting a potential pathway for the development of cancer therapeutics. Among these compounds, specific derivatives showed capacity to inhibit cell growth, suggesting their relevance in anticancer research (Marini, Settimo, Salerno, Motta, Simorini, Taliani, Bertini, Gia, & Via, 2008).

Inhibitory Activity on Enzymes

The compound and its derivatives have been studied for their inhibitory activity on various enzymes, including dihydrofolate reductases from pathogens like Pneumocystis carinii and Mycobacterium avium. These studies reveal the compound's potential utility in treating infections in immunocompromised patients, offering a significant advantage over existing treatments by showing marked improvement in potency and species selectivity (Rosowsky, Forsch, & Queener, 2002).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)10-20-17(21)16-15(19-18(20)24)13-7-2-3-8-14(13)23-16/h2-9H,10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGINYJKDVFMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

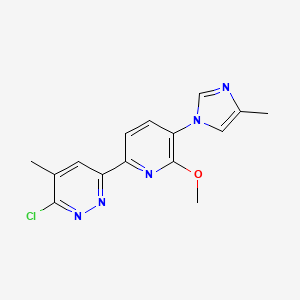

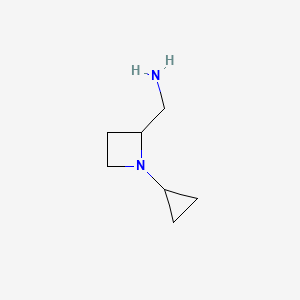

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)

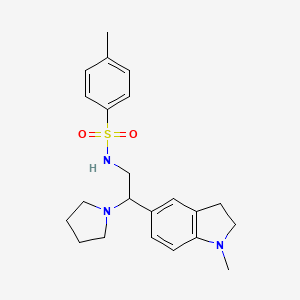

![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)

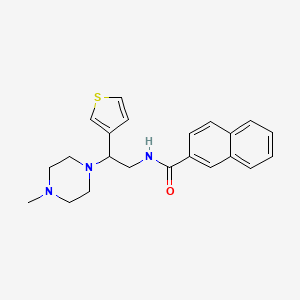

![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2825656.png)

![(E)-2-amino-3-{[(E)-(3-chlorophenyl)methylidene]amino}-2-butenedinitrile](/img/structure/B2825658.png)

![4-(2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2825659.png)

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)